1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl-
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Overview
Description
1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclohexene, characterized by the presence of a carboxylic acid group and three methyl groups attached to the cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
The synthesis of 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- can be achieved through several routes. One common method involves the reaction of 2,6,6-trimethylcyclohexene with acetic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Scientific Research Applications
1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- can be compared with other similar compounds, such as:
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: This compound shares a similar structure but contains an aldehyde group instead of a carboxylic acid group.
2,6,6-Trimethyl-1-cyclohexene-1-acetone: This compound has a ketone group in place of the carboxylic acid group.
2,6,6-Trimethyl-1-cyclohexene-1-methanol: This compound features a hydroxyl group instead of the carboxylic acid group.
These comparisons highlight the unique properties and reactivity of 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl-, making it a valuable compound in various applications.
Properties
CAS No. |
472-68-4 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(2,6,6-trimethylcyclohexen-1-yl)acetic acid |
InChI |
InChI=1S/C11H18O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h4-7H2,1-3H3,(H,12,13) |
InChI Key |
CCIVDDLKQSQGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CC(=O)O |
Origin of Product |
United States |
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